2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibromo-hydroxybenzaldehyde moiety linked to a triazine ring through a hydrazone linkage. The presence of bromine atoms and the triazine ring imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde: This can be achieved by bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Formation of the hydrazone linkage: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazine under acidic or basic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents that enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo-hydroxybenzaldehyde moiety but lacks the triazine ring and hydrazone linkage.
4-Hydroxy-3,5-dibromobenzaldehyde: Similar structure but different functional groups.
1,3,5-Triazine derivatives: Compounds with the triazine ring but different substituents.
Uniqueness
3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of the dibromo-hydroxybenzaldehyde moiety and the triazine ring linked through a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15Br2N7O |
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Molecular Weight |
493.2 g/mol |
IUPAC Name |
4-[(E)-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dibromophenol |
InChI |
InChI=1S/C17H15Br2N7O/c1-20-15-23-16(22-11-5-3-2-4-6-11)25-17(24-15)26-21-9-10-7-12(18)14(27)13(19)8-10/h2-9,27H,1H3,(H3,20,22,23,24,25,26)/b21-9+ |
InChI Key |
USCUKSGUVMRNPH-ZVBGSRNCSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3 |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3 |
Origin of Product |
United States |
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